molecular formula C₃¹³C₁₆H₃₆O₃ B136052 Glycidyl Palmitate CAS No. 7501-44-2

Glycidyl Palmitate

Cat. No. B136052
CAS RN: 7501-44-2
M. Wt: 312.5 g/mol
InChI Key: KYVUJPJYTYQNGJ-UHFFFAOYSA-N
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Description

Glycidyl Palmitate is a synthetic fatty acid ester . It possesses reactive hydroxyl groups and finds application in the production of polylactic acid, a biodegradable polymer .


Synthesis Analysis

The synthesis of Glycidyl Palmitate involves the reaction of a fatty acid with glycerol and epichlorohydrin . Fatty acid synthesis starts with citrate conversion to acetyl-CoA and then malonyl-CoA, which is then elongated to form palmitate and other fatty acids .


Molecular Structure Analysis

The molecular formula of Glycidyl Palmitate is C19H36O3 . The InChi Code is InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19 (20)22-17-18-16-21-18/h18H,2-17H2,1H3 .


Chemical Reactions Analysis

During high-temperature heating, the formation and degradation of Glycidyl Palmitate follow pseudo-first-order reactions . The rate constants of reaction kinetics follow the Arrhenius equation . The estimated activation energy of the Glycidyl Palmitate degradation reaction (12.87 kJ/mol) is significantly lower than that of the formation reaction (34.58 kJ/mol), suggesting that degradation occurs more readily than formation .


Physical And Chemical Properties Analysis

Glycidyl Palmitate is a solid at room temperature . It has a molecular weight of 312.5 . It is insoluble in DMF, Ethanol, and PBS (pH 7.2), but soluble in DMSO at 1 mg/ml .

properties

IUPAC Name

oxiran-2-ylmethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVUJPJYTYQNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324377
Record name Glycidyl Palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl Palmitate

CAS RN

7501-44-2
Record name NSC406558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycidyl Palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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